methyl N-(tert-butoxycarbonyl)-O-vinyl-L-serinate
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Overview
Description
Methyl N-(tert-butoxycarbonyl)-O-vinyl-L-serinate is a compound that features a tert-butoxycarbonyl (Boc) protecting group, a vinyl group, and a serine-derived ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(tert-butoxycarbonyl)-O-vinyl-L-serinate typically involves the protection of the amino group of L-serine with a tert-butoxycarbonyl group. This is achieved by reacting L-serine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The hydroxyl group of serine is then vinylated using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency, versatility, and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl N-(tert-butoxycarbonyl)-O-vinyl-L-serinate can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxidized derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The Boc group can be removed under acidic conditions, and the vinyl group can participate in addition reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for ester reduction.
Substitution: Trifluoroacetic acid (TFA) is often used for Boc deprotection.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Deprotected amines.
Scientific Research Applications
Methyl N-(tert-butoxycarbonyl)-O-vinyl-L-serinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Utilized in the study of enzyme-substrate interactions.
Industry: Employed in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of methyl N-(tert-butoxycarbonyl)-O-vinyl-L-serinate involves the reactivity of its functional groups. The Boc group serves as a protecting group for the amino functionality, preventing unwanted reactions during synthesis. The vinyl group can participate in various addition reactions, making the compound versatile for further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Methyl N-(tert-butoxycarbonyl)-L-serinate: Lacks the vinyl group, making it less reactive in certain addition reactions.
Methyl N-(tert-butoxycarbonyl)-O-allyl-L-serinate: Contains an allyl group instead of a vinyl group, which can undergo different types of reactions.
Uniqueness
Methyl N-(tert-butoxycarbonyl)-O-vinyl-L-serinate is unique due to the presence of both the Boc protecting group and the vinyl group. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C11H19NO5 |
---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
methyl (2S)-3-ethenoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C11H19NO5/c1-6-16-7-8(9(13)15-5)12-10(14)17-11(2,3)4/h6,8H,1,7H2,2-5H3,(H,12,14)/t8-/m0/s1 |
InChI Key |
TVXJHEZSQSUHBB-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COC=C)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COC=C)C(=O)OC |
Origin of Product |
United States |
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